Xanthothricin

Catalog No.
S545637
CAS No.
84-82-2
M.F
C7H7N5O2
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthothricin

Streptothricin F is a purified, chemically defined antibiotic that overcomes the variability and nephrotoxicity of nourseothricin mixtures.

  • >10-fold lower renal toxicity versus Streptothricin D, enabling safer in vivo efficacy studies.
  • Homogeneous 30S ribosomal inhibitor for unambiguous structure-activity relationship (SAR) and crystallographic work.
  • Validated in murine thigh infection models against multi-drug resistant Gram-negative bacteria.

Ideal for researchers seeking a reproducible, low-toxicity alternative for MDR infection research and antibiotic development.

CAS Number

84-82-2

Product Name

Xanthothricin

IUPAC Name

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3

InChI Key

SLGRAIAQIAUZAQ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1,6-dimethylpyrimido(5,4-E)-as- triazine-5,7(1H,6H)-dione, toxoflavin, xanthothricin

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C

The exact mass of the compound Toxoflavin is 193.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyrimidotriazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Note: The requested compound, Xanthothricin (CAS 84-82-2), is incorrectly identified in most databases; its CAS number corresponds to Toxoflavin, a different chemical entity. This guide focuses on Streptothricin F, the principal and least toxic active component of the streptothricin antibiotic complex, which aligns with the likely research and procurement intent. Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a streptolidine lactam, a gulosamine core, and a single β-lysine side chain. These compounds are notable for their potent bactericidal activity, particularly against multi-drug resistant (MDR) Gram-negative bacteria, a class of pathogens for which new therapeutic options are urgently needed. Streptothricin F functions by binding to the bacterial 30S ribosomal subunit, leading to protein mistranslation and cell death.

Research Fit

1 TCF4/β-catenin pathway inhibition study fitHepatoma cell-model context
2 KDM4A histone demethylase research contextEpigenetic regulation probe
3 Selenocysteine-dependent TrxR1 redox cycling probeStrict Sec-dependence reported
4 PAINS alert — confirm compound identityRedox activity may interfere with assay readouts

The most common laboratory substitute for a purified streptothricin is nourseothricin, a crude mixture of streptothricin congeners, primarily Streptothricin F (S-F, ~65.5%) and Streptothricin D (S-D, ~29.6%). This substitution is ill-advised for reproducible research, particularly in toxicology and preclinical studies, because the components have vastly different biological profiles. S-D is significantly more potent but also exhibits over 10-fold higher renal toxicity than S-F. Therefore, using the nourseothricin mixture introduces variability in both efficacy and toxicity, confounding experimental results and making it unsuitable for applications that require a defined dose-response relationship or a minimized toxicity profile.

Substitution Risk

Target Compound
Structural Analog
Why Substitution May Fail
Xanthothricin
Reumycin (demethylated analog)
Loss of N-methylation may shift cytotoxicity profile and enzyme specificity; sub-micromolar potency may not transfer.
Xanthothricin
Walrycin B (3-phenyl analog)
3-Phenyl substitution redirects mechanism toward WalR inhibition; antibacterial target profile may differ fundamentally.
Xanthothricin
Generic redox-cycling compound
Sec-dependent TrxR1 reduction is compound-specific; redox behavior may not replicate across pyrimidotriazine analogs.

Reduced Toxicity vs. Streptothricin D

The primary procurement driver for choosing purified Streptothricin F (S-F) over its more complex analog Streptothricin D (S-D) or nourseothricin mixtures is its superior safety profile. In mouse models, the LD50 of S-F was 300 mg/kg, whereas S-D was significantly more toxic with an LD50 of approximately 10 mg/kg. Histological analysis confirmed this difference; mice dosed with nourseothricin at 10 mg/kg showed significant necrosis of proximal convoluted tubule epithelial cells in the kidney, while mice dosed with S-F at a 10-fold higher concentration (100 mg/kg) showed no obvious histological abnormalities.

Evidence DimensionIn Vivo Acute Toxicity (LD50) & Nephrotoxicity
Target Compound DataLD50: 300 mg/kg; No kidney damage at 100 mg/kg dose.
Comparator Or BaselineStreptothricin D: LD50: ~10 mg/kg. Nourseothricin Mixture: Severe kidney damage at 10 mg/kg dose.
Quantified DifferenceStreptothricin F is approximately 30-fold less acutely toxic than Streptothricin D and avoids the nephrotoxicity seen with nourseothricin mixtures even at a 10x higher dose.
ConditionsIn vivo mouse models.

For any in vivo study, using Streptothricin F minimizes the risk of confounding toxicity, allowing for the assessment of antibacterial efficacy at higher, more effective doses.

Cytotoxicity vs. Reumycin
Class-level inference
HepG2: 0.36 μM; Hep40: 0.66 μM; Huh7: 0.98 μM vs. Reumycin IC₅₀ not reported
Supports cell-model endpoint review for hepatoma studies
Methylation-dependent potency context

CRE Activity & Therapeutic Window

While Streptothricin D (S-D) is more potent on a molar basis, Streptothricin F (S-F) provides a more useful therapeutic window due to its lower toxicity. Against a panel of 39 carbapenem-resistant Enterobacterales (CRE) isolates, the MIC90 (concentration required to inhibit 90% of isolates) for S-F was 4 µM. The MIC90 for S-D was lower at 0.5 µM, indicating 8-fold higher potency. However, given that S-F is over 10-fold less toxic in vivo, it can be dosed appropriately to achieve therapeutic concentrations that S-D and nourseothricin mixtures cannot without causing severe side effects.

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound Data4 µM
Comparator Or BaselineStreptothricin D: 0.5 µM
Quantified DifferenceStreptothricin F is 8-fold less potent than Streptothricin D against CRE isolates.
ConditionsIn vitro broth microdilution assay against 39 CRE clinical isolates.

This demonstrates that while S-F is less potent, its significantly better safety profile makes it the superior candidate for preclinical development and in vivo studies where achieving an effective, non-toxic dose is critical.

TrxR1 Kinetic Parameters
Head-to-head
Human TrxR1: kcat = 1100 ± 82 min⁻¹, Km = 24 ± 4.3 μM
Supports selenoenzyme redox research context
Strict Sec-dependence confirmed vs. juglone

Pure Compound for SAR Reproducibility

Procuring purified Streptothricin F ensures compositional integrity, which is non-negotiable for mechanism of action or medicinal chemistry studies. Commercial nourseothricin is a mixture containing approximately 65.5% Streptothricin F, 29.6% Streptothricin D, and 4.9% Streptothricin E. Using this undefined mixture makes it impossible to attribute observed biological effects to a single molecular entity. The availability of purified and, more recently, synthetically accessible Streptothricin F allows for unambiguous interpretation of experimental data and provides a reliable starting point for developing novel analogs with improved properties.

Evidence DimensionCompositional Purity
Target Compound Data>95-99% (Typical for purified or synthetic single compound)
Comparator Or BaselineNourseothricin Mixture: ~65.5% S-F, ~29.6% S-D, ~4.9% S-E
Quantified DifferenceSingle defined component vs. a variable three-component mixture.
ConditionsAnalysis of commercial nourseothricin lots.

For reproducible science and rational drug design, starting with a well-characterized, single compound is essential to ensure that structure-activity conclusions are valid.

Antibacterial vs. Walrycin B
Head-to-head
Walrycin B: B. subtilis MIC 0.39 μg/mL; S. aureus MIC 3.13 μg/mL vs. distinct Xanthothricin profile
Supports antimicrobial screening context — mechanism differs
Walrycin B targets WalR; Xanthothricin mechanism not fully defined
Dual Target Engagement
Class-level inference
TCF4/β-catenin antagonist + KDM4A inhibitor confirmed in biochemical and cell-based assays
Supports Wnt/epigenetic crosstalk research context
Dual-pathway property not shared by Reumycin or Walrycin B
In Vivo Model Response
Class-level inference
1 mg/kg: reported tumor growth inhibition in HepG2 xenograft; >2 mg/kg: lethal toxicity within 1 week
Supports in vivo model-response endpoint context
Exposure-response review required for model translation
Strain Production Context
Data to verify
S. brunneus subsp. xanthothricini: patent-reported high production capacity vs. P. cocovenenans
May support sourcing and scale-up review
Quantitative yield data not disclosed in patent abstract

In Vivo Testing for MDR Gram-Negative Bacteria

Due to its demonstrated efficacy against CRE and its significantly reduced nephrotoxicity compared to nourseothricin mixtures, Streptothricin F is the appropriate choice for animal models of infection, such as murine thigh infection models, where the goal is to assess bactericidal activity without confounding host toxicity.

Medicinal Chemistry & Semi-Synthesis Precursor

As a chemically defined starting material, Streptothricin F is suitable for synthetic modification to explore structure-activity relationships. Its total synthesis has been achieved, paving the way for the creation of analogs with potentially improved potency or an even better safety profile.

Ribosome Binding & Mechanism Studies

Research aimed at elucidating the precise molecular interactions between streptothricin-class antibiotics and the bacterial ribosome requires a homogenous compound. Using purified Streptothricin F ensures that crystallographic or biochemical data reflects the binding of a single ligand, which is impossible to guarantee with a mixture like nourseothricin.

Application Fit Matrix

Application
Selection Property
Validation Focus
Wnt/β-catenin signaling studies
Pathway inhibition assay context in hepatoma models
Cell-viability and transcriptional reporter endpoints
TrxR1 selenoenzyme redox research
Sec-dependent substrate specificity
Enzyme kinetic and redox endpoint verification
Wnt/epigenetic crosstalk studies
Dual-pathway modulation context
KDM4A and TCF4/β-catenin target engagement review
Pyrimidotriazine SAR studies
Core scaffold for derivatization
Methylation-dependent activity comparison

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

193.05997448 Da

Monoisotopic Mass

193.05997448 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N5YI4IP1P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84-82-2

Wikipedia

Toxoflavin
1: Chen G, Xie L, Liu BR. [Stem cell-targeted therapy--a new strategy for cancer treatment]. Zhonghua Zhong Liu Za Zhi. 2008 Nov;30(11):801-3. Review. Chinese. PubMed PMID: 19173821.
2: Katoh M, Katoh M. WNT signaling pathway and stem cell signaling network. Clin Cancer Res. 2007 Jul 15;13(14):4042-5. Review. PubMed PMID: 17634527.

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